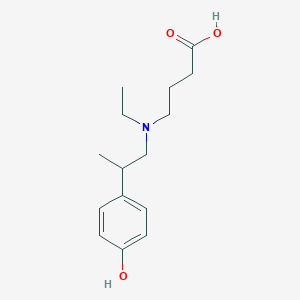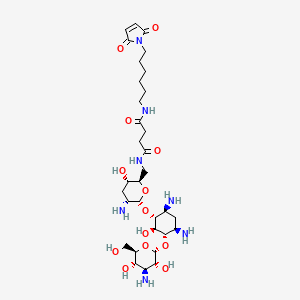
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is a Tobramycin maleimido conjugate, which means it has been chemically modified to include a maleimide group. The molecular formula of this compound is C32H55N7O13, and it has a molecular weight of 745.82 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves the conjugation of Tobramycin with a maleimide group. The process typically starts with the activation of the maleimide group, followed by its reaction with Tobramycin under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in achieving high yields and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The maleimide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of maleimide-substituted compounds.
Applications De Recherche Scientifique
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate has several scientific research applications:
Chemistry: It is used in the study of chemical reactions involving maleimide conjugates.
Biology: The compound is used in biological research to study its effects on various biological systems.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The maleimide group enhances its binding affinity and specificity, making it more effective against certain bacterial strains. The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tobramycin: The parent compound, which lacks the maleimide group.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is unique due to the presence of the maleimide group, which enhances its binding affinity and specificity. This modification makes it more effective against certain bacterial strains compared to its parent compound, Tobramycin.
Propriétés
Formule moléculaire |
C32H55N7O13 |
|---|---|
Poids moléculaire |
745.8 g/mol |
Nom IUPAC |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[6-(2,5-dioxopyrrol-1-yl)hexyl]butanediamide |
InChI |
InChI=1S/C32H55N7O13/c33-15-11-16(34)30(52-32-27(47)25(36)26(46)20(14-40)50-32)28(48)29(15)51-31-17(35)12-18(41)19(49-31)13-38-22(43)6-5-21(42)37-9-3-1-2-4-10-39-23(44)7-8-24(39)45/h7-8,15-20,25-32,40-41,46-48H,1-6,9-14,33-36H2,(H,37,42)(H,38,43)/t15-,16+,17+,18-,19+,20+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1 |
Clé InChI |
DEOAMHPNSAJTLU-RIQOVKTQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
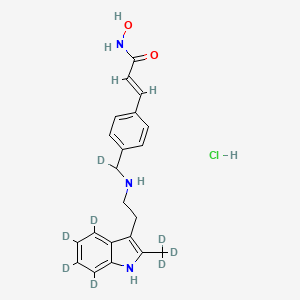
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
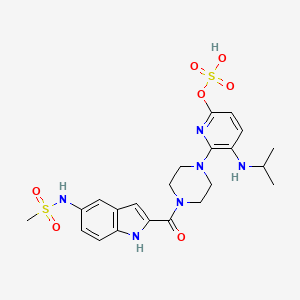
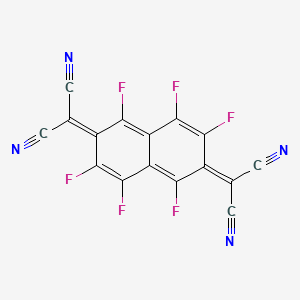
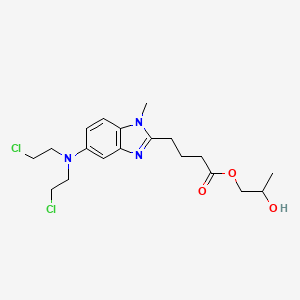


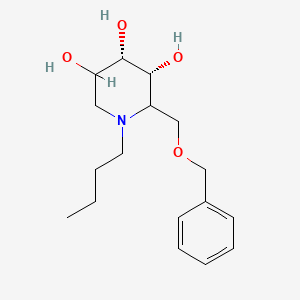
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
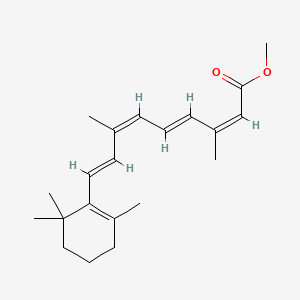
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
